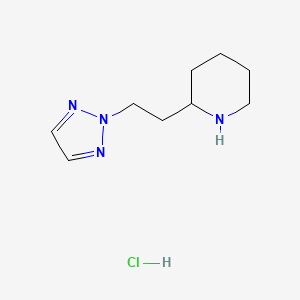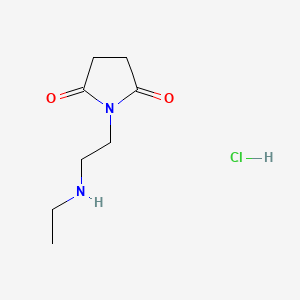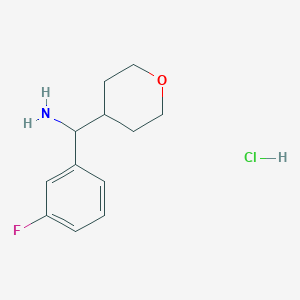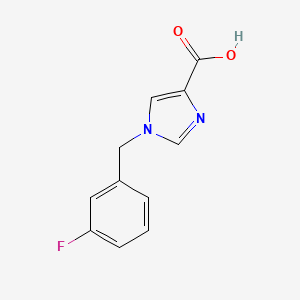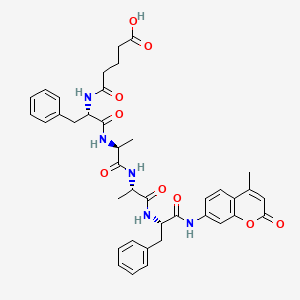
谷酰-苯丙氨酸-丙氨酸-丙氨酸-苯丙氨酸-AMC
描述
Glutaryl-Phe-Ala-Ala-Phe-AMC is a synthetic peptide substrate used primarily in enzymatic assays to measure the activity of proteases. This compound is a fluorogenic substrate, meaning it emits fluorescence upon cleavage by proteases, making it a valuable tool in various research fields.
科学研究应用
Glutaryl-Phe-Ala-Ala-Phe-AMC has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity and specificity of various proteases.
Biology: Employed in the investigation of protease functions in biological systems, including the study of protein degradation and processing.
Medicine: Utilized in the development of diagnostic assays for diseases where protease activity is a biomarker.
Industry: Applied in the quality control of protease-containing products, such as detergents and pharmaceuticals.
作用机制
Target of Action
The primary target of Glutaryl-Phe-Ala-Ala-Phe-AMC is the enzyme Elastase . Elastase is a serine protease that breaks down elastin, a key component of the extracellular matrix in tissues such as the lungs, arteries, and skin. By inhibiting Elastase, Glutaryl-Phe-Ala-Ala-Phe-AMC can potentially modulate the degradation of these tissues.
Mode of Action
Glutaryl-Phe-Ala-Ala-Phe-AMC acts as a substrate for Elastase . It is cleaved by the enzyme, which leads to a change in its fluorescence properties. This change can be measured, allowing the activity of Elastase to be quantified .
Biochemical Pathways
By inhibiting Elastase, Glutaryl-Phe-Ala-Ala-Phe-AMC could potentially influence these processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its bioavailability and potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of Glutaryl-Phe-Ala-Ala-Phe-AMC’s action are primarily related to its inhibition of Elastase. By inhibiting this enzyme, the compound could potentially prevent the degradation of elastin-rich tissues, thereby preserving their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glutaryl-Phe-Ala-Ala-Phe-AMC. For example, the pH and temperature of the environment could affect the compound’s stability and its interaction with Elastase . Additionally, the presence of other molecules could influence the compound’s efficacy, either by competing with it for binding to Elastase or by modulating the activity of the enzyme .
生化分析
Biochemical Properties
Glutaryl-Phe-Ala-Ala-Phe-AMC plays a crucial role in biochemical reactions as a substrate for proteases. It interacts with enzymes such as chymotrypsin, which cleaves the peptide bond between the alanine and phenylalanine residues. This interaction results in the release of a fluorescent molecule, allowing researchers to quantify protease activity. The compound’s ability to emit fluorescence upon cleavage makes it an essential tool for studying protease function and kinetics .
Cellular Effects
Glutaryl-Phe-Ala-Ala-Phe-AMC influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, its cleavage by proteases can modulate signaling pathways by altering the availability of active peptides. Additionally, the compound’s interaction with proteases can impact gene expression by regulating the degradation of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, Glutaryl-Phe-Ala-Ala-Phe-AMC exerts its effects through specific binding interactions with proteases. Upon binding to the active site of a protease, the peptide bond between the alanine and phenylalanine residues is cleaved, resulting in the release of a fluorescent molecule. This cleavage event can either inhibit or activate the protease, depending on the context of the reaction. The changes in fluorescence intensity provide a quantitative measure of protease activity, enabling researchers to study enzyme kinetics and inhibition mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glutaryl-Phe-Ala-Ala-Phe-AMC can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and dissolved in DMSO. Prolonged exposure to light and higher temperatures can lead to degradation, reducing its effectiveness in enzymatic assays. Long-term studies have shown that the compound maintains its activity for several months under proper storage conditions .
Dosage Effects in Animal Models
The effects of Glutaryl-Phe-Ala-Ala-Phe-AMC in animal models vary with different dosages. At low doses, the compound effectively measures protease activity without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular stress and apoptosis. Researchers must carefully optimize the dosage to balance the compound’s efficacy and safety in experimental settings .
Metabolic Pathways
Glutaryl-Phe-Ala-Ala-Phe-AMC is involved in metabolic pathways related to protease activity. It interacts with enzymes such as chymotrypsin, which cleaves the peptide bond and releases a fluorescent molecule. This interaction can affect metabolic flux and metabolite levels by modulating the activity of proteases involved in various metabolic processes .
Transport and Distribution
Within cells and tissues, Glutaryl-Phe-Ala-Ala-Phe-AMC is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where proteases are active. The compound’s distribution can influence its effectiveness in measuring protease activity and its overall impact on cellular function .
Subcellular Localization
Glutaryl-Phe-Ala-Ala-Phe-AMC is localized to specific subcellular compartments, such as lysosomes and the cytoplasm, where proteases are active. Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its ability to measure protease activity accurately. The subcellular localization of the compound can also affect its activity and function, providing insights into the spatial regulation of protease activity within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-Phe-Ala-Ala-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of Glutaryl-Phe-Ala-Ala-Phe-AMC follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
化学反应分析
Types of Reactions
Glutaryl-Phe-Ala-Ala-Phe-AMC primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond results in the release of a fluorescent molecule, which can be detected and measured .
Common Reagents and Conditions
The hydrolysis of Glutaryl-Phe-Ala-Ala-Phe-AMC is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include various proteases such as chymotrypsin and neutral endopeptidase. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of Glutaryl-Phe-Ala-Ala-Phe-AMC is a fluorescent molecule, which is used as an indicator of protease activity. The specific fluorescent molecule released depends on the exact structure of the peptide substrate .
相似化合物的比较
Similar Compounds
Suc-Ala-Ala-Phe-AMC: Another fluorogenic peptide substrate used in protease assays.
Dansyl-d-Ala-Gly-p-nitro-Phe-Gly: A substrate used to measure the activity of neprilysin.
Uniqueness
Glutaryl-Phe-Ala-Ala-Phe-AMC is unique due to its specific sequence and the resulting fluorescence upon cleavage, which provides a sensitive and specific measure of protease activity. Its structure allows for the study of a wide range of proteases, making it a versatile tool in various research applications.
属性
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N5O9/c1-23-19-35(48)53-32-22-28(17-18-29(23)32)42-39(52)31(21-27-13-8-5-9-14-27)44-37(50)25(3)40-36(49)24(2)41-38(51)30(20-26-11-6-4-7-12-26)43-33(45)15-10-16-34(46)47/h4-9,11-14,17-19,22,24-25,30-31H,10,15-16,20-21H2,1-3H3,(H,40,49)(H,41,51)(H,42,52)(H,43,45)(H,44,50)(H,46,47)/t24-,25-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUFBMRNNFJYCQ-FRGOEROOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


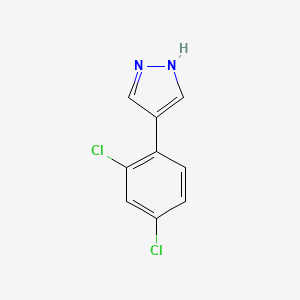
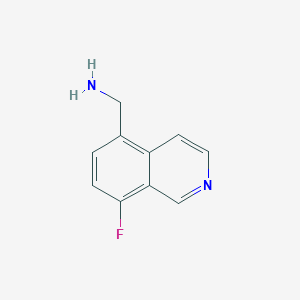
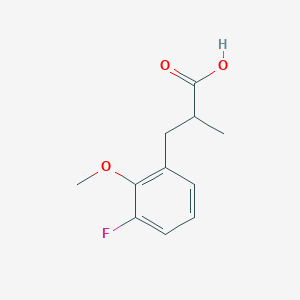
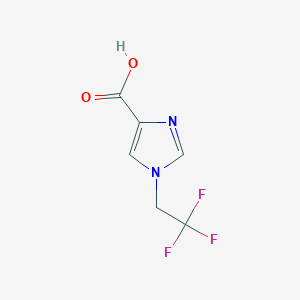
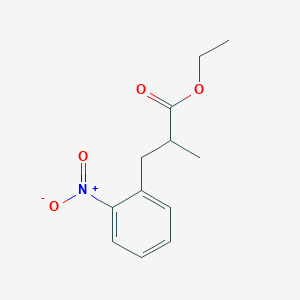
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)

